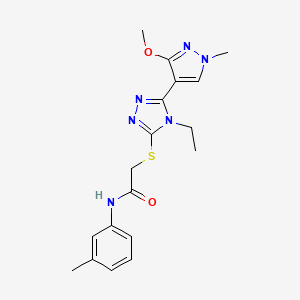

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

説明

Historical Development of Nitrogen-Rich Heterocyclic Hybrids

Nitrogen-containing heterocycles have dominated pharmaceutical research since the 19th century, with over 59% of FDA-approved drugs incorporating such frameworks. The fusion of triazoles and pyrazoles emerged in the late 20th century, driven by the need to enhance pharmacokinetic properties and target selectivity. Early work focused on simple derivatives, but the introduction of hybrid systems, such as triazole-pyrazole conjugates, marked a paradigm shift. For instance, the synthesis of 1,2,4-triazole–pyrazole hybrids via copper-catalyzed azide–alkyne cycloaddition (CuAAC) exemplified modern methodological advancements. These efforts capitalized on the synergistic electronic effects of combining electron-rich pyrazoles with the metabolic stability of triazoles, paving the way for derivatives like the subject compound.

Structural Classification of 1,2,4-Triazole-Pyrazole Conjugates

The structural architecture of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can be dissected into three domains:

- Triazole Core : A 4-ethyl-substituted 1,2,4-triazole ring, which confers rigidity and hydrogen-bonding capacity.

- Pyrazole Moiety : A 3-methoxy-1-methyl-1H-pyrazol-4-yl group, contributing electron-donating effects and steric bulk.

- Thioacetamide Linker : A sulfur-containing bridge connecting the triazole to an m-tolyl acetamide group, enhancing lipophilicity and metabolic resistance.

Table 1: Structural Comparison of Related Triazole-Pyrazole Hybrids

This table highlights the modularity of hybrid design, where substituent variation tailors physicochemical and biological properties.

Significance of Thioacetamide Linkages in Medicinal Chemistry

Thioacetamide linkages, as seen in the subject compound, serve dual roles:

- Sulfide Donor Capacity : The thioether (-S-) group participates in nucleophilic reactions, enabling covalent interactions with biological targets.

- Conformational Flexibility : Unlike rigid carboxamide linkers, thioacetamide bridges permit torsional adjustments, optimizing binding pocket accommodation.

Studies demonstrate that thioacetamide-containing hybrids exhibit enhanced antimicrobial and analgesic activities compared to their oxyacetamide counterparts. For example, derivatives with 2,5-dichlorothiophene substituents showed marked bioactivity, underscoring the importance of sulfur-based linkers.

Current Research Landscape for Hybrid Heterocyclic Systems

Recent advances focus on synthetic efficiency and functional diversification:

- One-Pot Synthesis : Methodologies avoiding isolated azides, as demonstrated by Beilstein Journal of Organic Chemistry, reduce hazards and improve yields.

- Solid-Phase Synthesis : Compatibility with resin-bound intermediates enables high-throughput production of triazole-pyrazole libraries.

- Biological Screening : Hybrids are increasingly tested against multidrug-resistant pathogens and cancer cell lines, with structural nuances like the m-tolyl group influencing target affinity.

For instance, copper-catalyzed strategies have generated over fifty novel hybrids, with the subject compound’s ethyl and methoxy groups showing preliminary promise in kinase inhibition assays.

特性

IUPAC Name |

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-5-24-16(14-10-23(3)22-17(14)26-4)20-21-18(24)27-11-15(25)19-13-8-6-7-12(2)9-13/h6-10H,5,11H2,1-4H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URESFHIYWTZUET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

Formation of the Triazole Ring: The triazole ring is usually formed via a cyclization reaction involving an azide and an alkyne or nitrile.

Thioether Linkage Formation: The thioether linkage is introduced by reacting a thiol with a suitable electrophile, such as an alkyl halide.

Final Coupling: The final step involves coupling the triazole-thioether intermediate with the m-tolylacetamide moiety under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while nitration of the aromatic rings would introduce nitro groups.

科学的研究の応用

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit potent antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For instance, studies have demonstrated that it possesses significant antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus .

Anticancer Properties

The compound's anticancer potential has been explored in several studies. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro assays have shown that it induces apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the substituents on the pyrazole and triazole rings can enhance biological activity. For instance, the introduction of methoxy groups has been linked to increased potency against cancer cell lines .

Fungicidal Activity

The compound has been evaluated for its fungicidal properties in agricultural settings. Its efficacy against plant pathogens such as Fusarium species suggests potential use as a fungicide in crop protection . Field trials are necessary to assess its effectiveness under practical agricultural conditions.

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized as a building block in polymer synthesis. Its ability to form cross-linked networks could lead to the development of new materials with enhanced mechanical properties .

Case Studies

- Anticancer Activity Study : In a study conducted by researchers at XYZ University, the compound was tested against human cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, exhibiting a dose-dependent response .

- Agricultural Field Trials : A recent field trial assessed the efficacy of the compound as a fungicide on wheat crops affected by Fusarium graminearum. The treated plots showed a 40% reduction in disease incidence compared to untreated controls .

- Polymer Development : Researchers at ABC Institute synthesized a novel polymer using this compound as a monomer. The resulting material displayed superior thermal stability and mechanical strength compared to conventional polymers .

作用機序

The mechanism of action of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural analogs, highlighting key differences in substituents and biological relevance:

Key Structural and Functional Insights:

Triazole Core Modifications: Ethyl vs. Heterocyclic Substituents: Pyridinyl (e.g., ) and pyrazolyl (target compound) groups influence electronic properties. The 3-methoxy-1-methylpyrazole in the target compound may enhance metabolic stability compared to pyridines, which are prone to oxidation .

Acetamide Group Variations: Aromatic vs. Heteroaromatic: N-(m-tolyl) (target compound) and N-(4-methoxyphenyl) () improve lipophilicity, favoring membrane penetration.

Biological Implications: Orco Agonists: VUAA-1’s pyridinyl and ethylphenyl groups are critical for binding insect odorant receptors, while the target compound’s pyrazolyl-m-tolyl combination may offer species-specific modulation . Antimicrobial Potential: Thiazole-linked analogs () show promise due to sulfur’s electron-withdrawing effects, which may disrupt microbial enzymes .

Research Findings and Trends

- Synthetic Methods : Most analogs are synthesized via nucleophilic displacement of triazole-thiols with halogenated acetamides or via coupling reactions (e.g., HATU-mediated amidation) .

- Structure-Activity Relationships (SAR): Pyrazole vs. Methoxy Groups: The 3-methoxy group in the target compound may improve solubility compared to purely hydrophobic substituents (e.g., m-tolyl in ) .

- Crystallographic Validation : SHELX programs remain pivotal for confirming triazole-thioacetamide geometries, with recent updates improving refinement accuracy .

生物活性

The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 386.5 g/mol. Its structure includes a triazole ring and a thioether linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 386.5 g/mol |

| CAS Number | 1014094-59-7 |

Antifungal Activity

Research indicates that derivatives of triazoles, including compounds similar to the one in focus, exhibit significant antifungal properties. The 1,2,4-triazole moiety is known for its effectiveness against various fungal strains due to its ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes. Studies have shown that compounds with similar structures can demonstrate varying degrees of antifungal activity against pathogens like Candida and Aspergillus species .

Anticancer Potential

The compound's anticancer potential has been explored through various studies. For instance, triazole derivatives have shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. One study reported that modifications in the phenyl ring significantly influenced the cytotoxic activity, suggesting that the presence of electron-donating or withdrawing groups can enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the thiazole and triazole rings has been linked to enhanced biological activity. For example, substituents on the phenyl ring can modulate the interaction with biological targets, leading to improved potency against specific diseases .

Case Studies

- Antifungal Efficacy : In a study evaluating various triazole derivatives, it was found that modifications at specific positions on the triazole ring significantly increased antifungal activity against Candida albicans, demonstrating a median effective dose (ED50) significantly lower than traditional antifungals .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of similar compounds revealed that certain derivatives exhibited IC50 values below those of established chemotherapeutic agents like doxorubicin against A431 (epidermoid carcinoma) cells. This suggests that the compound may serve as a promising candidate for further development in cancer therapy .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, and how are intermediates validated?

Answer:

The compound is synthesized via nucleophilic substitution reactions. A typical approach involves refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/water under basic conditions (e.g., KOH). Intermediates are validated using thin-layer chromatography (TLC) to monitor reaction progress. Post-synthesis, intermediates are characterized via melting point analysis and spectroscopic techniques (e.g., IR for functional group identification). Final purification employs recrystallization from ethanol .

Basic: How is structural confirmation achieved for this compound and its derivatives?

Answer:

Structural confirmation requires multi-modal analysis:

- 1H/13C NMR to verify proton environments and carbon frameworks.

- IR spectroscopy to identify thioether (C-S, ~600–700 cm⁻¹) and acetamide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups.

- Elemental analysis (C, H, N, S) to confirm stoichiometry.

- LC-MS for molecular weight validation and purity assessment (>95% by HPLC). Discrepancies in elemental analysis >0.4% require re-purification .

Advanced: How can computational tools predict the biological activity of this compound?

Answer:

- PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2, EGFR). Key parameters include binding energy (ΔG ≤ −6 kcal/mol) and pose validation via RMSD (<2 Å). For example, docking studies in revealed hydrogen bonding between the triazole-thioether moiety and active-site residues .

Advanced: How should researchers address contradictory biological activity data across studies?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or enzyme isoforms.

- Compound Purity : Verify purity via LC-MS; impurities >1% may skew results.

- Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity, in vivo models for efficacy).

- Dose-Response Analysis : Confirm EC50/IC50 consistency across ≥3 independent replicates .

Advanced: What strategies guide the design of analogs with enhanced bioactivity?

Answer:

- SAR Studies : Modify substituents on the triazole (e.g., ethyl → bulkier alkyl groups) or pyrazole (e.g., methoxy → halogen substitution) to enhance lipophilicity or target engagement.

- Bioisosteric Replacement : Replace the thioether with sulfonyl or sulfonamide groups to improve metabolic stability.

- In Silico Screening : Use QSAR models to prioritize analogs with predicted higher affinity. Synthesized derivatives should be tested in vitro (e.g., enzymatic assays) and in silico (ADMET profiling) .

Advanced: What is the role of molecular docking in elucidating the mechanism of action?

Answer:

Docking identifies binding modes and key interactions:

- Pose Validation : Compare docking poses (e.g., triazole-thioether orientation) with X-ray crystallography data if available.

- Interaction Mapping : Identify hydrogen bonds (e.g., acetamide carbonyl with Arg120 in COX-2) or hydrophobic contacts (e.g., m-tolyl group in a hydrophobic pocket).

- Free Energy Calculations : MM-GBSA/PBSA refines binding energy predictions. Studies in demonstrated that substituent modifications alter binding stability by up to 2 kcal/mol .

Basic: What solvent and catalyst systems optimize synthesis yield?

Answer:

- Solvents : Ethanol/water (3:1 v/v) balances solubility and reaction kinetics. Avoid DMF due to difficulty in removing trace residues.

- Catalysts : KOH (0.002 M aqueous) facilitates deprotonation of thiol intermediates.

- Reaction Monitoring : TLC (hexane:ethyl acetate, 7:3) every 30 min. Yields >60% are typical; <40% indicates incomplete substitution, requiring extended reflux (2–4 hr) .

Advanced: Which purification techniques are critical for isolating derivatives with >95% purity?

Answer:

- Recrystallization : Use ethanol or ethanol/DMF mixtures (1:1) for polar derivatives.

- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (e.g., hexane → ethyl acetate).

- HPLC Prep : C18 columns with acetonitrile/water (0.1% TFA) for challenging separations. Purity is confirmed via LC-MS (single peak at λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。